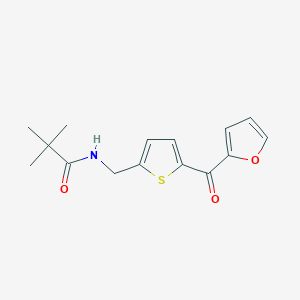

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

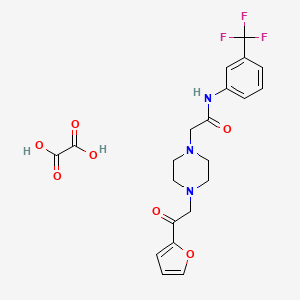

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of amides, and its chemical formula is C16H19NO3S.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research in the domain of organic chemistry has demonstrated the utility of compounds similar to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide in the synthesis of heterocyclic compounds. For instance, the reactions of diphenyl(phenylethynyl)selenonium salts with active methylene compounds have been explored to yield furan derivatives, underscoring the synthetic versatility of furan-containing molecules (Kataoka et al., 1998). Furthermore, palladium-catalyzed condensations involving N-aryl imines and alkynylbenziodoxolones have been developed to form multisubstituted furans, indicating the potential of such compounds in complex organic syntheses (Lu et al., 2014).

Material Science Applications

In material science, the exploration of furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides presents a promising sustainable alternative to polyphthalamides. Such materials, synthesized through enzymatic polymerization, exhibit good thermal stability and solubility in polar organic solvents, indicating their potential as high-performance materials with significant commercial interest (Jiang et al., 2015).

Pharmacological Research

On the pharmacological front, research has identified furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses, highlighting the potential therapeutic applications of furan-containing compounds. Systematic structure-activity relationship studies have demonstrated the importance of specific substitutions on the furan moiety for antiviral activity, with certain derivatives showing potent inhibitory effects against H5N1 strains (Yongshi et al., 2017). Additionally, furan-2-ylmethylene thiazolidinediones have been explored as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a target for inflammatory and autoimmune diseases, underscoring the diverse therapeutic potential of furan derivatives (Pomel et al., 2006).

Mechanism of Action

Target of Action

The compound N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

The mode of action of thiophene derivatives can vary depending on the specific compound and its targets. For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers . .

Biochemical Pathways

Thiophene derivatives can influence a variety of biochemical pathways due to their diverse biological activities . .

Result of Action

The result of the compound’s action would be dependent on its mode of action and the biochemical pathways it affects. As mentioned, thiophene derivatives can have various biological effects such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Biochemical Analysis

Biochemical Properties

It is known that thiophene carboxamides, the class of compounds to which it belongs, have been shown to interact with various enzymes and proteins . For instance, some furan/thiophene-2-carboxamide derivatives have shown significant activity against urease and butyrylcholinesterase (BChE) enzymes .

Cellular Effects

It is known that thiophene carboxamides can exhibit a wide range of biological and medicinal activities such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, and more .

Molecular Mechanism

Studies on similar compounds suggest that they may exert their effects through interactions with various biomolecules, including enzymes and receptors .

properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-15(2,3)14(18)16-9-10-6-7-12(20-10)13(17)11-5-4-8-19-11/h4-8H,9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGYIKPMHIWLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanone](/img/structure/B2821968.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821970.png)

![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2821972.png)

![Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2821973.png)

![2-(3-benzyl-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2821975.png)

![N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2821988.png)

![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B2821989.png)